1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name 1-(2-bromobenzyl)-1H-pyrazole-4-carboxylic acid reflects its molecular architecture. The parent heterocycle is pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. Substituents are assigned as follows:

- A 2-bromobenzyl group (C₆H₄Br-CH₂-) is attached to the nitrogen atom at position 1 of the pyrazole ring.

- A carboxylic acid group (-COOH) occupies position 4 of the pyrazole ring.

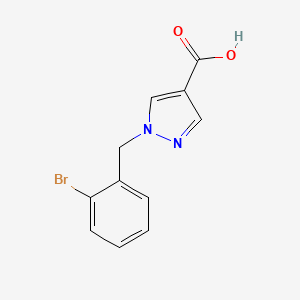

The structural representation (Figure 1) highlights the connectivity:

- The pyrazole nitrogen at position 1 bonds to the benzyl group’s methylene carbon.

- The benzene ring of the benzyl group bears a bromine atom at the ortho (2nd) position.

- The carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity.

Table 1: Key structural features

| Feature | Position/Description |

|---|---|

| Pyrazole ring | Positions 1 (N), 2 (N), 3, 4, 5 |

| 2-Bromobenzyl group | Attached to N1 |

| Carboxylic acid group | Attached to C4 |

The SMILES notation (O=C(C1=CN(CC2=CC=CC=C2Br)N=C1)O) corroborates this connectivity.

CAS Registry Number and Molecular Formula Analysis

The compound is uniquely identified by its CAS Registry Number 1154881-71-6 . Its molecular formula, C₁₁H₉BrN₂O₂ , comprises:

- 11 carbon atoms : 6 from the benzene ring, 2 from the pyrazole ring, 2 from the methylene group, and 1 from the carboxylic acid.

- 9 hydrogen atoms : Distributed across the aromatic and aliphatic regions.

- 1 bromine atom : As a substituent on the benzene ring.

- 2 nitrogen atoms : Within the pyrazole ring.

- 2 oxygen atoms : From the carboxylic acid group.

Molecular weight : 281.11 g/mol, calculated as:

$$

(12.01 \times 11) + (1.008 \times 9) + 79.904 + (14.01 \times 2) + (16.00 \times 2) = 281.11 \, \text{g/mol}

$$

Table 2: Elemental composition

| Element | Quantity | Contribution to Molecular Weight (%) |

|---|---|---|

| C | 11 | 47.03% |

| H | 9 | 3.23% |

| Br | 1 | 28.43% |

| N | 2 | 9.97% |

| O | 2 | 11.34% |

Systematic Classification Within Pyrazole Carboxylic Acid Derivatives

This compound belongs to the pyrazole carboxylic acid family, characterized by a pyrazole core substituted with a carboxylic acid group. Its classification hierarchy is as follows:

- Heterocyclic compounds : Pyrazole derivatives.

- Carboxylic acid derivatives : Substituents with -COOH groups influencing solubility and reactivity.

- Halogenated aromatics : Presence of bromine enhances electrophilicity and potential for cross-coupling reactions.

Key differentiating features :

- Substituent position : The 2-bromobenzyl group at N1 contrasts with analogs like 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 11601417), where bromine occupies the para position.

- Functional group interplay : The carboxylic acid at C4 enables salt formation or esterification, while the bromine facilitates Suzuki-Miyaura couplings.

Table 3: Comparative analysis of pyrazole carboxylic acid derivatives

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYOBUDHEJLSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-bromobenzyl bromide with 1H-pyrazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed:

- Substituted pyrazoles

- Alcohols or carboxylate salts

- Coupled products with various functional groups

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Notably, it has shown promise as an inhibitor of xanthine oxidoreductase, an enzyme implicated in various diseases, including gout and cardiovascular diseases. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against xanthine oxidoreductase, with IC50 values in the nanomolar range .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 600 | Xanthine oxidoreductase |

| Derivative A | 350 | Xanthine oxidoreductase |

| Derivative B | 450 | Xanthine oxidoreductase |

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to high antibacterial activity. The mechanism involves disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Mechanism

A study by Sivaramakarthikeyan et al. demonstrated that derivatives of this compound significantly reduced inflammation in animal models without severe side effects. The compound's ability to inhibit cyclooxygenase enzymes was particularly noted .

Material Science Applications

Beyond medicinal applications, this compound is being explored for use in material sciences, particularly in the development of novel polymers and nanomaterials. Its unique chemical structure allows for functionalization that can enhance the properties of materials used in electronics and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, highlighting substituents, molecular properties, and biological or synthetic relevance:

Structural and Electronic Comparisons

- Halogen Substituents: The position of halogens (e.g., 2-bromo vs. 4-bromo benzyl) significantly affects electronic distribution.

- Functional Groups : Carboxylic acid derivatives (e.g., esters, aldehydes) at C4 influence reactivity. Ethyl esters (e.g., ) are common prodrug forms, while aldehydes () enable further derivatization via condensation reactions .

- Heterocyclic Extensions: Quinoline () and pyridine () substituents enhance π-π stacking interactions, critical for binding to aromatic residues in biological targets .

Biological Activity

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is known for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

This compound features a bromobenzyl moiety attached to a pyrazole core with a carboxylic acid functional group. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable scaffold for further chemical modifications.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through several mechanisms:

- Apoptosis Induction : Studies have demonstrated that certain pyrazole derivatives can activate the mitochondrial-dependent apoptosis pathway. This involves the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Compounds related to this compound have been reported to inhibit cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G0/G1 phase .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | 0.28 | Apoptosis via mitochondrial pathway |

| 2 | HepG2 | 0.74 | CDK inhibition and cell cycle arrest |

| 3 | HL60 | 25.2 | Induction of autophagy |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Research indicates that these compounds demonstrate activity against a range of bacterial strains:

- Gram-positive and Gram-negative Bacteria : Studies have shown that this compound exhibits antibacterial effects against both types of bacteria, with some derivatives showing synergistic effects when combined with standard antibiotics .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 4 µg/mL |

| 2 | Staphylococcus aureus | 8 µg/mL |

| 3 | Pseudomonas aeruginosa | 16 µg/mL |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Protein Interactions : The compound interacts with proteins involved in apoptosis and cell cycle regulation, such as p53 and various caspases .

- Synergistic Effects : When used in combination with other antibiotics, it enhances their efficacy, suggesting a potential role as an antibiotic adjuvant .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the effects of various pyrazole derivatives on A549 lung cancer cells, demonstrating significant cell death at low concentrations (IC50 values as low as 0.28 µM) attributed to apoptosis induction .

- Antimicrobial Screening : Another study screened multiple pyrazole derivatives against common bacterial strains, revealing promising results that could lead to new therapeutic options for resistant infections .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 2-bromobenzyl hydrazine derivatives. Reaction optimization (e.g., temperature, solvent, and catalyst) is critical: elevated temperatures (~100–120°C) in DMF with potassium carbonate as a base improve cyclization efficiency. Post-synthesis, hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Alternative routes include Ullmann coupling for bromobenzyl group introduction, requiring CuI and ligand-mediated catalysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR :

Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, melting point) for this compound?

Discrepancies often arise from impurities or polymorphic forms. Standardize purification (e.g., recrystallization in EtOAc/hexane) and validate purity via HPLC (≥95% by area). For solubility, use tiered solvent systems (water < DMSO < DMF) and report conditions (e.g., pH, temperature). If literature lacks melting point data, perform differential scanning calorimetry (DSC) with controlled heating rates .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in antimicrobial studies?

- Core modifications : Replace the bromobenzyl group with fluorobenzyl or chlorobenzyl analogs to assess halogen-dependent bioactivity .

- Functional group tuning : Compare carboxylic acid bioactivity to ester or amide derivatives to evaluate hydrogen-bonding roles.

- In silico docking : Use AutoDock Vina to model interactions with microbial targets (e.g., E. coli DNA gyrase). Validate predictions via MIC assays against Gram-positive/-negative strains .

Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Calculate Fukui indices to identify reactive centers for functionalization .

- Reaction pathway modeling : Simulate decarboxylation or bromine displacement energetics using Gaussian 08. Compare with experimental TGA or kinetic data .

Q. What experimental designs are optimal for assessing this compound’s stability under varying storage and reaction conditions?

- Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) for 1–4 weeks. Monitor via LC-MS for decomposition products (e.g., debromination or oxidation).

- Incompatibility screening : Test reactivity with strong oxidizers (e.g., H₂O₂) or bases (e.g., NaOH) by FTIR and NMR .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

- Dose-response profiling : Use multiple cell lines (e.g., MCF-7, HeLa) and primary cells to assess specificity.

- Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3, NF-κB) to differentiate pathways .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259351) with in-house results to identify assay-dependent biases .

Methodological Guidance

Q. What protocols are advised for handling air- or light-sensitive derivatives of this compound?

- Synthesis : Conduct reactions under argon using Schlenk lines. Protect from light with amber glassware.

- Storage : Store at −20°C under nitrogen with desiccants (e.g., silica gel). For long-term stability, lyophilize and seal in vacuum packs .

Q. How should researchers design studies to evaluate the compound’s potential as a kinase inhibitor?

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) via radioactive (³³P-ATP) or luminescent (ADP-Glo™) assays.

- IC₅₀ determination : Perform dose-response curves (1 nM–100 µM) with staurosporine as a control.

- Co-crystallization : Attempt crystallization with target kinases (e.g., PDB 1XKK) to resolve binding modes .

Q. What analytical approaches are critical for detecting trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.